2-(4-isopropylphenoxy)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acetamide
CAS No.: 1396853-32-9
Cat. No.: VC4238734
Molecular Formula: C18H24F3NO3
Molecular Weight: 359.389
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396853-32-9 |
|---|---|
| Molecular Formula | C18H24F3NO3 |
| Molecular Weight | 359.389 |
| IUPAC Name | N-(oxan-4-yl)-2-(4-propan-2-ylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide |
| Standard InChI | InChI=1S/C18H24F3NO3/c1-13(2)14-3-5-16(6-4-14)25-11-17(23)22(12-18(19,20)21)15-7-9-24-10-8-15/h3-6,13,15H,7-12H2,1-2H3 |
| Standard InChI Key | WYTBVJALNKYTRU-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=C(C=C1)OCC(=O)N(CC(F)(F)F)C2CCOCC2 |
Introduction
The compound "2-(4-isopropylphenoxy)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acetamide" is a synthetic organic molecule. Its structure includes:
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4-isopropylphenoxy group: A hydrophobic aromatic ether.
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Tetrahydro-2H-pyran moiety: A cyclic ether that can influence solubility and bioavailability.
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Trifluoroethyl group: Known to enhance metabolic stability and bioactivity in pharmaceutical compounds.
Key Functional Groups
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Phenoxy group: Contributes to lipophilicity and potential interactions with biological targets.
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Tetrahydropyran ring: Adds flexibility and impacts pharmacokinetics.
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Trifluoroethyl group: Often used in drug design for improving binding affinity and resistance to enzymatic degradation.
Pharmaceutical Relevance
Compounds with similar structures are often investigated for:
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Anti-inflammatory properties: Due to their ability to modulate enzyme activity or receptor interactions.
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Metabolic stability: The trifluoromethyl group enhances resistance to metabolic breakdown.
Industrial Uses
Such compounds might also find applications in material science or as intermediates in chemical synthesis.
Research Directions
Future studies could explore:
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Biological Activity: Screening for antimicrobial, anti-inflammatory, or anticancer properties.
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Synthetic Pathways: Developing efficient methods using green chemistry principles.
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Computational Studies: Molecular docking to predict binding affinities with biological targets.
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